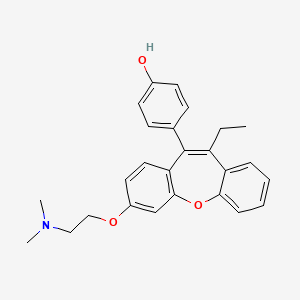
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- is a complex organic compound belonging to the class of dibenzoxepins. This compound is characterized by its unique structure, which includes a phenol group and a dibenzoxepin moiety with a dimethylaminoethoxy side chain. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: The dibenzoxepin core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Dimethylaminoethoxy Side Chain: This step involves the reaction of the dibenzoxepin intermediate with 2-(dimethylamino)ethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: Reduction reactions can target the dibenzoxepin core, leading to the formation of dihydro derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-dibenzoxepin derivatives.
Substitution: Nitro- or halogen-substituted phenol derivatives.
Scientific Research Applications
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- involves its interaction with specific molecular targets. The dimethylaminoethoxy side chain is believed to play a crucial role in binding to receptors or enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(dimethylamino)ethoxy]-10-ethyl-11-(4-hydroxyphenyl)dibenzo[b,f]thiepin
- 3-[2-(dimethylamino)ethoxy]-11-ethyl-12-(4-hydroxyphenyl)-5,6-dihydrodibenzo[a,e]-cyclooctene
Uniqueness
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- is unique due to its specific structural features, such as the combination of a phenol group with a dibenzoxepin core and a dimethylaminoethoxy side chain. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
85850-80-2 |
|---|---|
Molecular Formula |
C26H27NO3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[2-[2-(dimethylamino)ethoxy]-6-ethylbenzo[b][1]benzoxepin-5-yl]phenol |
InChI |
InChI=1S/C26H27NO3/c1-4-21-22-7-5-6-8-24(22)30-25-17-20(29-16-15-27(2)3)13-14-23(25)26(21)18-9-11-19(28)12-10-18/h5-14,17,28H,4,15-16H2,1-3H3 |
InChI Key |
LKPRYBDGAZGXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCCN(C)C)OC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





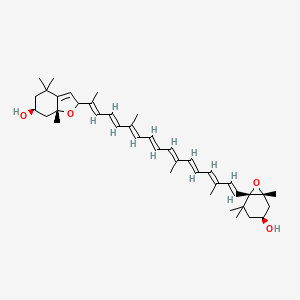
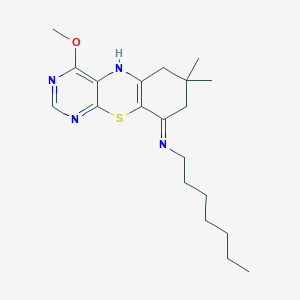
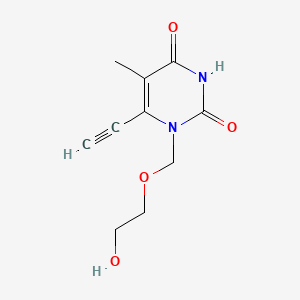

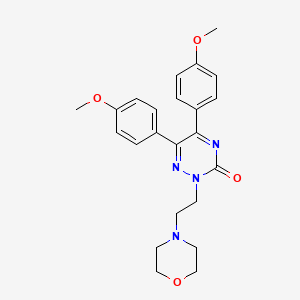

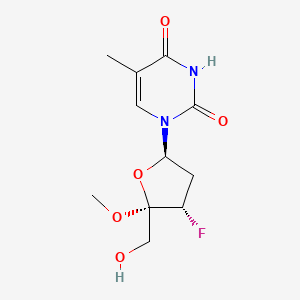
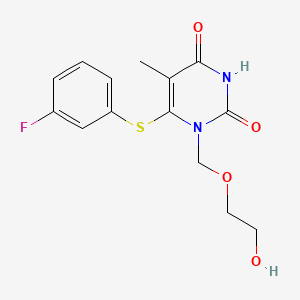
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)


